molecular formula C19H13N3OS B2368911 N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1003159-80-5

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide

カタログ番号: B2368911
CAS番号: 1003159-80-5
分子量: 331.39
InChIキー: QVKYSEFJZOOMEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide is a small molecule research compound based on the thieno[2,3-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry for developing anticancer agents . While the specific biological data for this exact analog is not fully characterized in the public literature, compounds within this chemical class have demonstrated potent activity against folate receptors (FRs) α and β, which are overexpressed in many cancer types, including ovarian, lung, and breast cancers . This makes such analogs promising candidates for targeted cancer therapy research. Thieno[2,3-d]pyrimidine-based molecules are recognized for their ability to function as multi-targeted agents, potentially inhibiting key enzymes in one-carbon (C1) metabolism like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), both critical for de novo purine biosynthesis . This dual inhibition can disrupt nucleotide synthesis in proliferating cells, leading to anti-proliferative effects. Researchers value this scaffold for its potential to overcome drug resistance, a common challenge with single-target therapies . Other derivatives of this scaffold have also been explored for different mechanisms, including as potent inhibitors of VEGFR-2 kinase, a key target in anti-angiogenesis cancer research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental investigations. Handle with care, using appropriate personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

特性

IUPAC Name

4-phenyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-18(22-17-16-10-11-24-19(16)21-12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKYSEFJZOOMEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

科学的研究の応用

Antitumor Activity

Mechanism of Action:
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide has been identified as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase). These enzymes are critical in the de novo purine biosynthesis pathway, which is essential for the proliferation of cancer cells. The compound exhibits selective targeting towards folate receptor-expressing cancers, such as ovarian cancer cells, by inhibiting these pathways effectively at low concentrations (Ki values of 2.97 μM for GARFTase and 9.48 μM for AICARFTase) .

Case Studies:

  • In Vitro Studies: Research demonstrated that this compound significantly inhibited the growth of KB tumor cells and NCI-IGROV1 ovarian cancer cells. The compound's ability to selectively target folate receptors enhances its potential as an antitumor agent .

Structure-Activity Relationship Studies

Optimization Efforts:
Ongoing research into the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives has revealed insights into how modifications can enhance their biological activity. Variations in substituents on the pyrimidine ring have been shown to affect potency and selectivity against target enzymes .

Key Findings:
Studies have indicated that certain substitutions improve the compound's binding affinity to GARFTase and AICARFTase while maintaining low toxicity profiles . This information is crucial for the design of more effective therapeutic agents based on this scaffold.

Comparative Analysis Table

The following table summarizes various compounds related to this compound and their respective activities:

Compound NameTarget EnzymeKi (μM)Activity Type
This compoundGARFTase2.97Antitumor
N-(thieno[2,3-d]pyrimidin-4-yl)-[phenyl]-carboxamideAICARFTase9.48Antitumor
Thieno[2,3-d]pyrimidine derivative XUnknownEC50 values varyAntiviral

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Biphenyl Carboxamides

The biphenyl carboxamide scaffold is versatile, with modifications at the amide nitrogen significantly influencing physicochemical and biological properties. Key analogues include:

Table 1: Structural and Physicochemical Comparison of Biphenyl Carboxamide Derivatives

Compound Name R Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide Thieno[2,3-d]pyrimidin-4-yl C₁₉H₁₃N₃OS 331.39 Heteroaromatic thienopyrimidine core
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) Cyclooctyl C₁₉H₂₁NO 279.38 Flexible aliphatic substituent
N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) Decahydronaphthalen-1-yl C₂₃H₂₇NO 333.47 Rigid polycyclic substituent
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Pyridin-4-yl + tetrahydrobenzo group C₂₀H₁₇N₃OS 347.43 Extended aromaticity; antimicrobial activity

Key Observations :

  • Hydrophobicity: The thienopyrimidine substituent in the target compound increases molecular weight and lipophilicity (predicted logP ~3.5–4.0) compared to aliphatic analogues like compound 7 (logP ~3.0). This may enhance membrane permeability .
  • Rigidity vs.
  • Bioactivity: Pyridyl-substituted analogues (e.g., 2g) exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against Pseudomonas aeruginosa), suggesting that electron-deficient aromatic substituents enhance antimicrobial potency .
Thieno[2,3-d]pyrimidine Derivatives

Thienopyrimidine-based compounds are frequently explored for kinase inhibition and antimicrobial activity. Notable comparisons include:

Table 2: Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents Biological Activity IC₅₀/ MIC Values Reference
This compound Biphenyl carboxamide Not reported in evidence N/A
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid Thioether-linked carboxylic acid CK2 kinase inhibition IC₅₀ = 0.1 µM
5,6-Dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) Methylpyridyl Antimicrobial (P. aeruginosa) MIC = 2 µg/mL
N-(Pyrimidin-2-yl)-4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide (4aii) Sulfonamide + tetrahydrobenzo Anticancer (apoptosis induction) Not quantified

Key Observations :

  • Kinase Inhibition: Thienopyrimidine-thioether derivatives (e.g., CK2 inhibitors) achieve nanomolar IC₅₀ values, highlighting the importance of sulfur-containing linkers for kinase binding .
  • Antimicrobial Activity : Methyl and pyridyl substituents (e.g., 2c) improve activity against Gram-negative bacteria, likely due to enhanced solubility and target engagement .

生物活性

N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for cellular metabolism. Notably, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a reduction in bacterial growth and viability. This inhibition affects the energy metabolism pathways within the bacteria, making it a potential candidate for tuberculosis treatment .

Antitumor Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity by targeting folate receptor (FR) pathways. For instance, compounds within this class have shown selective uptake by FRs and dual inhibition of enzymes involved in de novo purine biosynthesis. The most potent analogs displayed IC50 values ranging from 2.11 to 7.19 nM against various cancer cell lines, indicating strong anti-proliferative effects .

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. Its structural features allow it to act against a range of pathogens, potentially offering a new avenue for the development of antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest favorable profiles with good bioavailability and metabolic stability. These properties are crucial for therapeutic efficacy and safety in clinical applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions such as the Gewald reaction followed by Dieckmann cyclization and Krapcho decarboxylation. This synthetic route enables the production of the compound with high purity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with other thienopyrimidine derivatives:

Compound NameTarget PathwayIC50 (nM)Remarks
Compound 1GARFTase3.0Strong inhibitor with good selectivity for FRs
Compound 2AICARFTase9.5Effective against ovarian cancer cells
This compoundDual inhibition (GARFTase & AICARFTase)2.11 - 7.19High potency against FR-expressing tumors

This table illustrates how this compound compares favorably to other compounds in terms of potency and selectivity.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of thieno[2,3-d]pyrimidine derivatives against ovarian cancer cells (NCI-IGROV1), researchers found that several compounds exhibited significant anti-proliferative effects through dual targeting of GARFTase and AICARFTase pathways. The most effective compound demonstrated an IC50 value significantly lower than previously reported agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of thienopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that these compounds effectively inhibited bacterial growth by disrupting energy metabolism pathways critical for survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide and its analogs?

  • Methodological Answer : The compound can be synthesized via peptide coupling using 1,1’-carbonyldiimidazole (CDI) to link thieno[2,3-d]pyrimidine-4-carboxylic acids with substituted amines (e.g., aminopyridines). This method achieves high yields (50–84%) and purity, as validated by NMR and MS analysis. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products .

Q. How is the antimicrobial activity of this compound evaluated, and what are the key findings?

  • Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial strains like Pseudomonas aeruginosa. Docking studies targeting the TrmD enzyme (essential for tRNA modification) predict binding affinity. For example, analogs like 2c (MIC = 1.56 µg/mL) and 2g (broad-spectrum activity) show efficacy, with substituents like methyl groups enhancing selectivity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : 1H/13C NMR confirms structural integrity, while LCMS ensures molecular weight accuracy. Purity is validated via TLC and HPLC . Thermal stability is assessed using TGA/DSC to determine decomposition temperatures (>200°C for most derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) influence biological activity and target binding?

  • Methodological Answer : Substituents like bromine (e.g., in N-(4-bromophenyl) derivatives ) enhance binding affinity via electron-withdrawing effects, improving interactions with hydrophobic enzyme pockets. Alkyl groups (e.g., methyl, ethyl) increase lipophilicity, boosting membrane permeability. SAR studies show that 5,6-dimethyl substitution (as in 2c ) optimizes MIC values .

Q. What computational strategies are used to predict and optimize the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like TrmD or kinases. 3D visualization (e.g., PyMOL) compares ligand conformations with native inhibitors. For example, 2e overlaps with the native inhibitor’s binding site but introduces novel hydrogen bonds with residues like Asp154 and Arg156 .

Q. How can contradictory activity data between in vitro assays and computational predictions be resolved?

  • Methodological Answer : Discrepancies may arise from off-target effects or differences in enzyme isoforms. Validate via kinetic assays (e.g., SPR for binding kinetics) and gene knockout studies . For instance, 2h showed predicted P. aeruginosa activity but required follow-up in vivo testing to confirm efficacy .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer : Prodrug derivatization (e.g., esterification of carboxyl groups) enhances solubility. Cyclization (e.g., tetrahydropyran rings) reduces metabolic degradation. For biphenyl amides, N-alkylation (e.g., isopropyl groups) improves plasma stability, as seen in analogs like N-cyclohexyl derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。